molecular formula C6H7Br3O B14511754 2,3,6-Tribromocyclohexan-1-one CAS No. 62784-59-2

2,3,6-Tribromocyclohexan-1-one

Cat. No.: B14511754
CAS No.: 62784-59-2
M. Wt: 334.83 g/mol
InChI Key: NZIRKCDROZHOII-UHFFFAOYSA-N
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Description

2,3,6-Tribromocyclohexan-1-one is a brominated derivative of cyclohexanone This compound is characterized by the presence of three bromine atoms attached to the cyclohexane ring at positions 2, 3, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Tribromocyclohexan-1-one typically involves the bromination of cyclohexanone. One common method is the addition of bromine to cyclohexanone in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Tribromocyclohexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form cyclohexanone or other partially brominated cyclohexanones.

    Oxidation Reactions: Oxidation can lead to the formation of brominated cyclohexanones with additional functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products: The major products formed from these reactions include various brominated cyclohexanones, cyclohexanone, and other functionalized derivatives.

Scientific Research Applications

2,3,6-Tribromocyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Tribromocyclohexan-1-one involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    1,2-Dibromocyclohexane: A brominated cyclohexane with two bromine atoms.

    1,3,5-Tribromocyclohexane: Another tribrominated cyclohexane with bromine atoms at different positions.

    Cyclohexanone: The parent compound without bromine atoms.

Uniqueness: 2,3,6-Tribromocyclohexan-1-one is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to other brominated cyclohexanes. This unique structure makes it valuable for specific applications in research and industry .

Properties

CAS No.

62784-59-2

Molecular Formula

C6H7Br3O

Molecular Weight

334.83 g/mol

IUPAC Name

2,3,6-tribromocyclohexan-1-one

InChI

InChI=1S/C6H7Br3O/c7-3-1-2-4(8)6(10)5(3)9/h3-5H,1-2H2

InChI Key

NZIRKCDROZHOII-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(C1Br)Br)Br

Origin of Product

United States

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